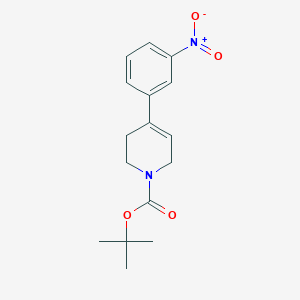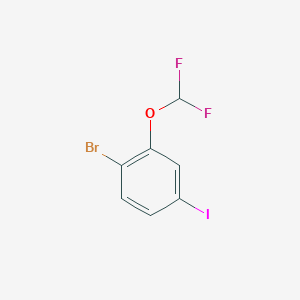
1-Bromo-2-(difluoromethoxy)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-bromo-2-(difluoromethoxy)benzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired product .
Industrial production methods may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of such halogenated aromatic compounds .
Analyse Chemischer Reaktionen
1-Bromo-2-(difluoromethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.
Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethoxy)-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes. Its halogenated structure allows for easy incorporation into larger biomolecules.
Medicine: Research into new drug candidates often involves the use of halogenated benzenes like this compound. It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(difluoromethoxy)-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of halogen atoms and the difluoromethoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(difluoromethoxy)-4-iodobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-2-(difluoromethoxy)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-Bromo-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its reactivity and the types of reactions it undergoes.
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene:
The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethoxy groups, which confer distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C7H4BrF2IO |
|---|---|
Molekulargewicht |
348.91 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
XKDFZMGVAFHZNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)OC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)
![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
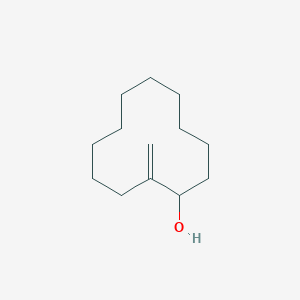
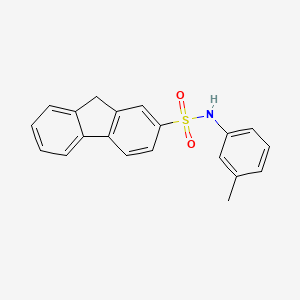
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
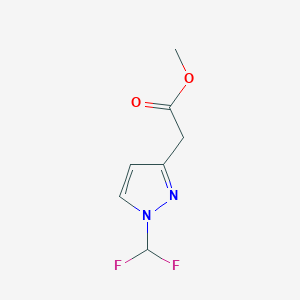
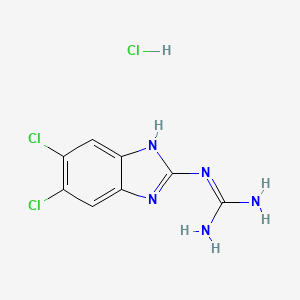

![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
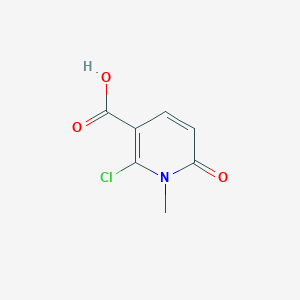
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
